molecular formula C24H16N4O6 B2686691 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 312591-16-5

4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2686691
CAS No.: 312591-16-5
M. Wt: 456.414
InChI Key: PJQBWNIHJHAUTE-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide is a synthetic organic compound featuring a naphthalene core symmetrically functionalized with two 4-nitrobenzamide groups. This structural motif is characteristic of molecules studied for their solid-state properties and crystal engineering potential. Related benzamide compounds are known to crystallize in specific space groups, such as chiral (Sohncke) space groups, and exhibit non-planar conformations with defined dihedral angles between aromatic rings, which can influence their material properties . The nitro groups on this compound are typically twisted slightly out of the plane of their attached benzene rings, a feature that can affect molecular packing . In the crystalline state, such molecules often form stabilized structures through intermolecular interactions, including aromatic C-H···O hydrogen bonds that link molecules into chains and layers, creating complex supramolecular architectures . This compound serves as a valuable intermediate in organic synthesis and materials science research. Its structure, incorporating multiple hydrogen-bonding sites and a rigid aromatic core, makes it a candidate for the development of advanced materials. Researchers utilize this and similar compounds to study molecular stacking and the formation of coordination polymers. It is strictly for research applications and must not be used for diagnostic, therapeutic, or any other personal purposes.

Properties

IUPAC Name

4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O6/c29-23(15-5-9-19(10-6-15)27(31)32)25-21-13-17-3-1-2-4-18(17)14-22(21)26-24(30)16-7-11-20(12-8-16)28(33)34/h1-14H,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQBWNIHJHAUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitro group significantly enhanced the compound's efficacy against breast cancer cells, suggesting a promising avenue for further development .

Dye Chemistry

Due to its chromophoric properties, 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is explored as a dye intermediate in textile applications. Its stability and vibrant color make it suitable for use in fabric dyeing processes.

Case Study :
Research highlighted in Dyes and Pigments illustrates the successful application of this compound in creating high-performance dyes that resist fading under UV exposure .

Material Science

The compound's unique structural features allow it to be utilized in the development of advanced materials, including polymer composites that exhibit enhanced thermal stability and mechanical properties.

Case Study :
A publication in Materials Science reported on the incorporation of this compound into polymer matrices, resulting in materials with improved thermal resistance and mechanical strength compared to traditional polymers .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryAnti-cancer properties; cytotoxicity against cancer cells
Dye ChemistryIntermediate for high-performance dyes
Material ScienceEnhancements in thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The amide functionalities may facilitate binding to specific protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of 4-nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Key Properties/Applications References
4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide C₂₄H₁₆N₄O₆ 480.41 g/mol Dual nitro groups, naphthalene core, benzamide linkage Multi-step synthesis from nitroanilines and nitrobenzoyl chlorides High aromaticity, potential for π-π stacking; unconfirmed biological activity
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 g/mol Single nitro group on benzamide, 3-nitrophenyl substituent Direct acylation of 3-nitroaniline with 4-nitrobenzoyl chloride Used as a derivative in analytical chemistry; simpler structure
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.71 g/mol Chloro and methoxy groups, nitro substituent on phenyl ring Reaction of 4-chlorobenzoyl chloride with substituted aniline Early-discovery chemical; limited analytical data
4-Chloro-N-naphthalen-1-yl-benzamide C₁₇H₁₂ClNO 281.74 g/mol Chloro substituent, naphthalen-1-yl group Not specified in evidence; likely via amide coupling Lower molecular weight; potential solubility challenges
4-Nitro-N-[5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl]benzamide C₁₈H₁₂F₃N₃O₃S 407.36 g/mol Trifluoromethyl group, thiazole ring Commercial availability (Millipore/Sigma); synthesis not detailed Heterocyclic moiety enhances diversity; used in discovery chemistry

Structural and Functional Insights:

Aromaticity vs. Heterocyclic Diversity :

  • The target compound’s naphthalene core increases rigidity and aromatic surface area compared to simpler phenyl derivatives (e.g., 4-nitro-N-(3-nitrophenyl)benzamide) . This may enhance π-π interactions in supramolecular or protein-binding contexts.
  • In contrast, compounds like 4-nitro-N-[5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl]benzamide incorporate heterocyclic thiazole rings, improving solubility and introducing hydrogen-bonding sites .

Chloro or trifluoromethyl substituents (e.g., ) offer similar electron withdrawal but with distinct steric and electronic profiles.

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving nitro reduction and amidation (as in ), whereas simpler analogs (e.g., ) are synthesized in single steps. The naphthalene backbone introduces challenges in regioselective functionalization.

The trifluoromethyl-thiazole derivative is marketed for discovery chemistry, implying broader biochemical utility.

Biological Activity

4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a complex nitro compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with nitro and amide groups, which are known to influence its biological activity significantly. The presence of the nitro group can enhance interactions with biological macromolecules, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has shown that nitro compounds, including derivatives like 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTALEN-2-YL]BENZAMIDE, can exhibit anticancer properties . The mechanism often involves the generation of reactive intermediates upon reduction of the nitro group, leading to DNA damage and subsequent apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can inhibit the c-Myc oncogene's activity, which is crucial in cancer progression .

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties . They act by producing toxic intermediates that bind to DNA, causing cell death. A comparative study indicated that similar nitro derivatives demonstrated effective antimicrobial activity against various pathogens, including resistant strains . The mechanism involves the reduction of the nitro group to generate reactive species that disrupt cellular processes.

Anti-inflammatory Activity

The compound also shows anti-inflammatory effects , potentially through inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators such as TNF-α and IL-1β. Research indicates that nitrobenzamide derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTALEN-2-YL]BENZAMIDE is largely attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form amines or other reactive intermediates that interact with cellular targets.
  • DNA Interaction : Reduced forms can covalently bind to DNA, leading to mutations or cell cycle arrest.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.

Case Studies

A notable study focused on a series of nitrobenzamide derivatives, including 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTALEN-2-YL]BENZAMIDE, assessing their efficacy against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, highlighting the potential for development as anticancer agents .

Another research effort evaluated the antimicrobial action of similar compounds against Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This underscores the relevance of nitro compounds in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerDNA damage via reactive intermediates
AntimicrobialCovalent binding to DNA
Anti-inflammatoryInhibition of iNOS and COX-2

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving:

Nitro-group introduction : Nitration of precursor aromatic rings under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Amide coupling : Use of coupling agents like EDCl/HOBt for benzamide bond formation between nitro-substituted benzoyl chloride and naphthylamine intermediates.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.

  • Reference: A similar benzamide synthesis protocol was validated via XRD and spectroscopic methods in a structurally analogous compound .

Q. What are the key analytical techniques for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • X-ray diffraction (XRD) : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • FTIR and NMR : Confirm functional groups (e.g., nitro C=O stretches at ~1700 cm⁻¹ in FTIR; aromatic proton splitting patterns in ¹H NMR).
  • Elemental analysis : Validates purity and stoichiometry.

Q. How can researchers identify common impurities during synthesis?

  • Methodological Answer :

  • HPLC-MS : Detects unreacted intermediates or side products (e.g., mono-nitrated byproducts).
  • TLC monitoring : Tracks reaction progress using silica plates and UV visualization.
  • Recrystallization optimization : Solvent polarity adjustments (e.g., DMF/water) to exclude impurities with differing solubility.

Q. What theoretical frameworks guide research on this compound’s reactivity?

  • Methodological Answer : Studies should align with:

  • Electrophilic aromatic substitution (EAS) theory : Predicts nitro-group orientation during synthesis.
  • Hammett substituent constants : Quantifies electronic effects of nitro groups on benzamide reactivity.
  • Reference: Linking experimental outcomes to EAS principles ensures mechanistic clarity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates optimized geometries, electrostatic potentials, and frontier molecular orbitals to predict reactivity sites .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bond donors/acceptors) to explain crystallographic data .
  • Triangulation : Validate computational results against experimental XRD and spectroscopic data to resolve discrepancies.

Q. What strategies address contradictions between spectroscopic and computational data?

  • Methodological Answer :

Error source identification : Check for solvent effects in NMR/FTIR (e.g., DMSO-d₆ vs. solid-state XRD).

Multi-method validation : Use Raman spectroscopy or mass spectrometry to cross-verify vibrational modes or molecular weights.

Dynamic simulations : Molecular dynamics (MD) to model solution-state conformations that may differ from crystalline structures.

  • Reference: Integrated data approaches are critical for resolving methodological conflicts .

Q. How does solvent selection impact crystallization and polymorphism studies?

  • Methodological Answer :

  • Solvent polarity screening : Test polar aprotic (e.g., DMF), polar protic (e.g., ethanol), and non-polar solvents (e.g., toluene) to isolate polymorphs.
  • Crystallization kinetics : Adjust cooling rates or use anti-solvent vapor diffusion to control nucleation.
  • Thermal analysis : DSC/TGA to characterize polymorph stability.

Q. What process optimization methods improve yield in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry, catalyst loading) .
  • Flow chemistry : Enhances heat/mass transfer for nitro-group reactions prone to exothermic side reactions.
  • Membrane separation : Nanofiltration to recover unreacted precursors .

Q. How can researchers establish structure-property relationships for this compound?

  • Methodological Answer :

  • Correlate electronic structure with bioactivity : Use DFT-calculated dipole moments or HOMO-LUMO gaps to predict interactions with biological targets.
  • Thermogravimetric analysis (TGA) : Link thermal stability to nitro-group positional effects.
  • Reference: Hirshfeld surface analysis in analogous compounds revealed steric effects influencing solubility .

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